1-(Thiazol-2-yl)cyclobutanol
CAS No.: 362718-83-0
Cat. No.: VC3858854
Molecular Formula: C7H9NOS
Molecular Weight: 155.22 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 362718-83-0 |
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Molecular Formula | C7H9NOS |
Molecular Weight | 155.22 g/mol |
IUPAC Name | 1-(1,3-thiazol-2-yl)cyclobutan-1-ol |
Standard InChI | InChI=1S/C7H9NOS/c9-7(2-1-3-7)6-8-4-5-10-6/h4-5,9H,1-3H2 |
Standard InChI Key | DZVAUUDEBFFNFY-UHFFFAOYSA-N |
SMILES | C1CC(C1)(C2=NC=CS2)O |
Canonical SMILES | C1CC(C1)(C2=NC=CS2)O |
Introduction
Chemical and Physical Properties
Molecular Characteristics
The compound’s structure combines a strained cyclobutane ring with a polar hydroxyl group and an electron-rich thiazole system. Key properties include:
Property | Value | Source |
---|---|---|
Molecular formula | C₇H₉NOS | |
Molecular weight | 155.22 g/mol | |
Boiling point | Not reported | — |
Melting point | Not reported | — |
Density | Not reported | — |
Solubility | Partly soluble in organic solvents |
Synthesis and Reactivity
Reactivity Profile
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Hydroxyl Group: Participates in esterification, etherification, and hydrogen bonding .
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Thiazole Ring: Susceptible to electrophilic substitution at the 5-position and coordination with metal ions .
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Cyclobutane Ring: Strain-driven reactivity, including ring-opening under acidic conditions or [2+2] cycloadditions .
Structural and Computational Insights
X-ray Crystallography
While no crystal structure of 1-(thiazol-2-yl)cyclobutanol is reported, similar cyclobutane-thiazole hybrids exhibit:
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Puckered Cyclobutane Rings: Dihedral angles ≈25–30° between adjacent carbons .
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Intermolecular Interactions: N–H···S hydrogen bonds and π-stacking between thiazole rings .
DFT Studies
Density functional theory (DFT) calculations on analogous molecules reveal:
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Electrostatic Potential: Nucleophilic regions localized on thiazole sulfur and nitrogen atoms, electrophilic sites on hydroxyl oxygen .
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Frontier Molecular Orbitals (FMOs): HOMO-LUMO gaps ≈4–5 eV, indicating moderate chemical stability .
Applications and Biological Relevance
Material Science
The compound’s rigid, conjugated structure suggests utility in organic electronics or as a ligand in coordination polymers .
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